Structural Differentiation: Unique 3,3-Dimethylbutanamide Motif vs. Known Lead Compound 5p
A critical distinction between the target compound and the most potent reported fascin inhibitor (Compound 5p, IC50 = 24 nM in the MDA-MB-231 cell migration assay) lies in the amide substituent [1]. The lead compound 5p possesses a linear N-dodecyl substitution, whereas the target compound features a sterically hindered, branched 3,3-dimethylbutanamide group. This structural difference is significant because the SAR study showed a clear positive correlation between increasing linear alkyl chain length on the thiazole nitrogen and antimigration potency (from N-methyl, IC50 = 0.218 μM, to N-n-dodecyl, IC50 = 0.024 μM). The target compound's bulkier, non-linear amide tail is not represented in the published SAR data, meaning its potency cannot be predicted and requires independent empirical measurement for any procurement decision.
| Evidence Dimension | Antimigration IC50 potency vs. structural analog |
|---|---|
| Target Compound Data | Not determined in published literature; structurally divergent from tested series. |
| Comparator Or Baseline | Compound 5p (N-n-dodecyl analog): IC50 = 0.024 μM. Lead compound 1 (N-methyl analog): IC50 = 0.218 μM. [1] |
| Quantified Difference | Activity of target cannot be inferred due to a non-systematic change in the amide substituent (branched vs. linear); the SAR trend for amide N-substitution is not established. |
| Conditions | Transwell migration assay using MDA-MB-231 human breast cancer cells, 24 h incubation. |
Why This Matters
If a procurement decision is based on the assumption that the target compound has similar or improved potency over compound 5p, it would be scientifically unsubstantiated without a direct head-to-head assay.
- [1] Zheng S, Zhong Q, Xi Y, et al. Modification and biological evaluation of thiazole derivatives as novel inhibitors of metastatic cancer cell migration and invasion. J Med Chem. 2014;57(15):6653-6667. doi:10.1021/jm500724x View Source
